N-(2-chloro-4-nitrophenyl)-3-methoxybenzamide
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Overview
Description
N-(2-chloro-4-nitrophenyl)-3-methoxybenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzamide group substituted with a 2-chloro-4-nitrophenyl moiety and a methoxy group at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-3-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Acylation: The 2-chloro-4-nitroaniline is then acylated with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-chloro-4-nitrophenyl)-3-methoxybenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: N-(2-amino-4-nitrophenyl)-3-methoxybenzamide.
Substitution: N-(2-substituted-4-nitrophenyl)-3-methoxybenzamide derivatives.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
- N-(2-chloro-4-nitrophenyl)benzamide
- N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide
- N-(2-chloro-4-nitrophenyl)-3-hydroxybenzamide
Uniqueness: N-(2-chloro-4-nitrophenyl)-3-methoxybenzamide is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-9(7-11)14(18)16-13-6-5-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNAKGRJKXEYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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